9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound 9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. It features a purine core, which is a fundamental structure in many biologically active molecules, and a bromophenyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a Friedel-Crafts acylation reaction, where bromobenzene reacts with acetic anhydride in the presence of aluminum trichloride.
Coupling with Purine Derivative: The bromophenyl intermediate is then coupled with a purine derivative under specific conditions to form the final compound. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the purine ring.
Reduction: Reduction reactions can target the carbonyl group in the oxopropan-2-yl moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s purine core makes it a potential candidate for studying enzyme interactions and nucleotide analogs. It can be used in assays to investigate the activity of purine-related enzymes.
Medicine
The compound may have potential therapeutic applications due to its structural similarity to biologically active purines. It could be explored as a lead compound in drug discovery for diseases related to purine metabolism.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The purine core can bind to enzymes and receptors involved in nucleotide metabolism, potentially inhibiting or modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4’-Bromoacetophenone: This compound shares the bromophenyl group and can undergo similar substitution reactions.
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Another compound with a bromophenyl group, used in various chemical reactions.
Uniqueness
What sets 9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione apart is its purine core, which is not present in the similar compounds listed. This core structure is crucial for its potential biological activity and applications in medicinal chemistry.
Properties
Molecular Formula |
C15H13BrN4O3 |
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Molecular Weight |
377.19 g/mol |
IUPAC Name |
9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H13BrN4O3/c1-8(12(21)9-3-5-10(16)6-4-9)20-7-17-11-13(22)18-15(23)19(2)14(11)20/h3-8H,1-2H3,(H,18,22,23) |
InChI Key |
BUEAMIWWFIXVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)N2C=NC3=C2N(C(=O)NC3=O)C |
Origin of Product |
United States |
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